2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a fluorophenyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with aldehydes or ketones under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorophenyl halide reacts with the imidazo[1,2-a]pyridine core in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines, alcohols, and halides are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different substituents on the core structure.
Scientific Research Applications
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazo[1,2-a]pyridine derivatives, fluorophenyl derivatives, and related heterocyclic compounds.
Uniqueness: The presence of the fluorophenyl group and the specific substitution pattern on the imidazo[1,2-a]pyridine core contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11FN2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 |
InChI Key |
DEZQIYPJKGSBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.